molecular formula C15H13ClN6S B14942545 3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14942545
M. Wt: 344.8 g/mol
InChI Key: BFDCHLNSSRNTIR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a triazole ring fused with a thiadiazole ring, and it is substituted with a 4-chlorophenyl group and a 3,5-dimethyl-1H-pyrazol-1-ylmethyl group. This combination of functional groups and heterocycles imparts the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with thiosemicarbazide under acidic conditions.

    Substitution Reactions: The final compound is obtained by introducing the 4-chlorophenyl and 3,5-dimethyl-1H-pyrazol-1-ylmethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (solvent, temperature, catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: shares structural similarities with other triazole and thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13ClN6S

Molecular Weight

344.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-[(3,5-dimethylpyrazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H13ClN6S/c1-9-7-10(2)21(19-9)8-13-20-22-14(17-18-15(22)23-13)11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3

InChI Key

BFDCHLNSSRNTIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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